2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine
Description
The compound 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine features a pyrimidine core substituted at the 2-position with an azetidine ring (a four-membered saturated heterocycle) bearing a pyrazole-methyl group. The 4-position of the pyrimidine is functionalized with a trifluoromethyl (-CF₃) group, a common pharmacophore known to enhance metabolic stability and modulate electronic properties . Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, may contribute to hydrogen bonding or π-π stacking interactions in biological systems.
Properties
IUPAC Name |
2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N5/c13-12(14,15)10-2-4-16-11(18-10)19-6-9(7-19)8-20-5-1-3-17-20/h1-5,9H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTUKPYSENOBKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC(=N2)C(F)(F)F)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine is a novel heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 282.27 g/mol. The unique structure combines a trifluoromethyl group, an azetidine ring, and a pyrazole moiety, contributing to its distinct chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H13F3N4 |
| Molecular Weight | 282.27 g/mol |
| Chemical Structure | Chemical Structure |
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of pyrazole containing trifluoromethyl groups have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with low minimum inhibitory concentrations (MIC) .
Key Findings:
- Antibacterial Activity: The compound demonstrated effectiveness against various bacterial strains, inhibiting growth and biofilm formation.
- Toxicity Assessments: In vivo studies revealed no harmful effects at doses up to 50 mg/kg in mouse models, indicating a favorable safety profile .
Anticancer Activity
The potential anticancer activity of the compound is under investigation. Similar pyrimidine derivatives have shown cytotoxic effects against various cancer cell lines, including HepG2 liver cancer cells . The trifluoromethyl group is often associated with enhanced potency in anticancer applications.
Research Highlights:
- Cytotoxicity: Compounds from the pyrimidine series displayed low selectivity but significant activity against cancer cells.
- Mechanism of Action: These compounds may inhibit specific signaling pathways critical for tumor growth.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The presence of the trifluoromethyl group at the 4-position of the pyrimidine ring has been linked to increased biological activity.
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Enhances antimicrobial potency |
| Azetidine Ring | Contributes to structural stability |
| Pyrazole Moiety | Impacts interaction with biological targets |
Case Studies
-
Antimicrobial Efficacy Study:
A recent study evaluated various derivatives of trifluoromethyl pyrazoles against Staphylococcus aureus. The results indicated that certain derivatives exhibited significant bactericidal effects without inducing resistance in bacterial populations . -
Cytotoxicity Assessment:
In vitro tests on HepG2 cells showed that some derivatives had IC50 values exceeding 100 µM, indicating potential for further development as anticancer agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine with structurally related heterocyclic compounds, focusing on core scaffolds, substituents, and inferred physicochemical or biological implications.
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycles: The pyrimidine core in the target compound is simpler and more flexible compared to fused systems like pyrazolo-pyrimidine () or thieno-pyrimidine (). Fused cores may enhance planar binding but reduce synthetic accessibility. Piperazine () and azetidine (Target, ) differ in ring size; the latter’s rigidity may favor selective target interactions.
Pyrazole Modifications: Substituents like phenyl (), methyl (), or chloro/dimethyl () alter steric and electronic profiles, impacting binding affinity and metabolic stability.
Thiophene- or triazole-containing cores () may introduce unique electronic or steric properties, influencing off-target effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the azetidine-pyrimidine core in this compound?
- Methodological Answer : The azetidine-pyrimidine scaffold can be synthesized via nucleophilic substitution reactions. For example, coupling 3-[(1H-pyrazol-1-yl)methyl]azetidine with 4-(trifluoromethyl)pyrimidine derivatives under Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) or SNAr (nucleophilic aromatic substitution) using polar aprotic solvents like DMF at elevated temperatures (80–100°C) . Key intermediates (e.g., 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine) are often crystallographically validated to confirm regioselectivity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for verifying stereochemistry and bond angles. For example, related pyrimidine-azetidine hybrids are resolved using SHELXL refinement (monoclinic P2₁/c space group, Z = 4) to confirm the azetidine ring puckering and pyrazole-methyl spatial arrangement . Complementary techniques include:
- NMR : NMR to confirm trifluoromethyl group integrity ( ppm).
- HRMS : Accurate mass analysis (<5 ppm error) for molecular formula validation .
Advanced Research Questions
Q. What strategies address discrepancies in biological activity data across structural analogs of this compound?
- Methodological Answer : Contradictions often arise from substituent effects on target binding. For example:
- Case Study : Analogs with bulkier azetidine substituents (e.g., 3-fluoro vs. 3-methyl) show reduced antifungal activity due to steric hindrance in fungal cytochrome P450 binding pockets. This is resolved via molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations to optimize substituent size and polarity .
- Data Reconciliation : Compare IC₅₀ values under standardized assay conditions (e.g., pH 7.4, 37°C) and validate via dose-response curves .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use QikProp or SwissADME to calculate logP (target <3), PSA (<90 Ų), and hERG inhibition risk.
- Metabolic Stability : CYP3A4/2D6 metabolism is predicted via docking into homology models (e.g., PDB: 4D7A). Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative degradation .
- Solubility Enhancement : Co-crystallization with cyclodextrins or PEG-based excipients improves aqueous solubility (>50 µM) .
Q. What crystallographic challenges arise in resolving the azetidine-pyrazole moiety, and how are they mitigated?
- Methodological Answer : Azetidine rings exhibit dynamic puckering, complicating electron density maps. Solutions include:
- Low-Temperature Data Collection : At 100 K to reduce thermal motion.
- Twinned Crystal Refinement : Use SHELXL TWIN commands for pseudo-merohedral twinning (e.g., BASF parameter >0.4) .
- Disordered Solvent Masking : SQUEEZE in PLATON to model unresolved solvent regions .
Key Recommendations for Researchers
- Synthesis : Prioritize SNAr over cross-coupling for higher yields (>75%) in azetidine-pyrimidine systems .
- Structural Analysis : Validate SC-XRD with SHELXL refinement to resolve azetidine conformational flexibility .
- Biological Testing : Standardize assays using CLSI guidelines to minimize inter-lab variability in IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
